molecular formula C14H19N3S2 B3022178 5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 847503-23-5

5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No. B3022178
CAS RN: 847503-23-5
M. Wt: 293.5 g/mol
InChI Key: DPKFXPSPPVGVIW-UHFFFAOYSA-N
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Description

The compound "5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse pharmacological activities. The 1,2,4-triazole nucleus is a common motif in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and antitumor properties. The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the synthesis and properties of similar triazole derivatives.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or dithiocarbazinates with various aldehydes or ketones. For instance, the synthesis of a basic triazole nucleus can be achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, as described in the synthesis of 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol . This method could potentially be adapted to synthesize the compound of interest by using the appropriate precursors that contain the 6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl and propyl substituents.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with adjacent rings, influencing the overall three-dimensional shape of the molecule. For example, the crystal structure of a related compound shows dihedral angles between the triazole ring and other structural motifs, which can affect the compound's intermolecular interactions and stability . The molecular structure of the compound would likely exhibit similar features, with the tetrahydrobenzothienyl and propyl groups contributing to its unique conformation.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including condensation with aldehydes to form Schiff bases , and reactions with halides to give S- and S,N-substituted triazole derivatives . The compound of interest may also be amenable to such reactions, allowing for the synthesis of a range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as melting points and solubility, can be determined using chromatographic and spectroscopic methods . These properties are crucial for assessing the compound's suitability for further development as a pharmaceutical agent. The anti-inflammatory properties of some triazole derivatives have been evaluated, indicating the potential therapeutic applications of these compounds .

properties

IUPAC Name

3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S2/c1-3-6-17-13(15-16-14(17)18)11-8-19-12-7-9(2)4-5-10(11)12/h8-9H,3-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKFXPSPPVGVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CSC3=C2CCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301115651
Record name 2,4-Dihydro-4-propyl-5-(4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

CAS RN

847503-23-5
Record name 2,4-Dihydro-4-propyl-5-(4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847503-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-propyl-5-(4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

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